molecular formula C11H12INO2 B14419385 3-Benzyl-5-(iodomethyl)-1,3-oxazolidin-2-one CAS No. 83687-74-5

3-Benzyl-5-(iodomethyl)-1,3-oxazolidin-2-one

Cat. No.: B14419385
CAS No.: 83687-74-5
M. Wt: 317.12 g/mol
InChI Key: WUTFZSZVMFQNNY-UHFFFAOYSA-N
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Description

3-Benzyl-5-(iodomethyl)-1,3-oxazolidin-2-one is a heterocyclic organic compound that features an oxazolidinone ring substituted with a benzyl group and an iodomethyl group. This compound is of interest in organic synthesis due to its potential reactivity and utility in forming various derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-5-(iodomethyl)-1,3-oxazolidin-2-one typically involves the following steps:

    Formation of the Oxazolidinone Ring: This can be achieved by reacting an amino alcohol with a carbonyl compound under acidic or basic conditions to form the oxazolidinone ring.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-5-(iodomethyl)-1,3-oxazolidin-2-one can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The iodomethyl group can be replaced by other nucleophiles.

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxazolidinone ring or the benzyl group.

    Substitution: The benzyl group can be substituted with other aromatic or aliphatic groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while oxidation with potassium permanganate could introduce a carboxyl group.

Scientific Research Applications

3-Benzyl-5-(iodomethyl)-1,3-oxazolidin-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used to study enzyme mechanisms and protein interactions.

    Industry: It can be used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Benzyl-5-(iodomethyl)-1,3-oxazolidin-2-one involves its reactivity with various nucleophiles and electrophiles. The iodomethyl group is

Properties

CAS No.

83687-74-5

Molecular Formula

C11H12INO2

Molecular Weight

317.12 g/mol

IUPAC Name

3-benzyl-5-(iodomethyl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C11H12INO2/c12-6-10-8-13(11(14)15-10)7-9-4-2-1-3-5-9/h1-5,10H,6-8H2

InChI Key

WUTFZSZVMFQNNY-UHFFFAOYSA-N

Canonical SMILES

C1C(OC(=O)N1CC2=CC=CC=C2)CI

Origin of Product

United States

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